N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide
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Overview
Description
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, a dimethylpropyl group, a methanesulfonylphenyl group, and a sulfanylacetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the dimethylpropyl group: This step may involve alkylation reactions using appropriate alkyl halides.
Attachment of the methanesulfonylphenyl group: This can be done through sulfonation reactions using methanesulfonyl chloride and a phenyl compound.
Formation of the sulfanylacetamide group: This step may involve thiolation reactions using thiol reagents and subsequent acylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Maintaining optimal conditions to ensure efficient reactions.
Purification techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-nitrophenyl)sulfanyl]acetamide
Uniqueness
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” is unique due to the presence of the methanesulfonyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-11(2)15(3,10-16)17-14(18)9-21-12-5-7-13(8-6-12)22(4,19)20/h5-8,11H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXAJEKBGKLQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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